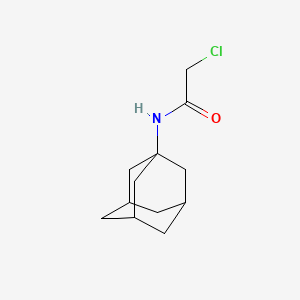

N-(1-Adamantyl)-2-chloroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-adamantyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRVXDKETNCCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205414 | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-59-8 | |

| Record name | N-1-Adamantyl-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N-(1-Adamantyl)-2-chloroacetamide

The following technical guide is structured to provide actionable, high-level insights for researchers and medicinal chemists. It moves beyond basic data aggregation to explore synthetic causality, mechanistic utility, and experimental validation.

CAS Number: 5689-59-8 Molecular Formula: C₁₂H₁₈ClNO Molecular Weight: 227.73 g/mol

Executive Summary & Chemical Profile

N-(1-Adamantyl)-2-chloroacetamide serves as a specialized lipophilic "anchor" in medicinal chemistry. It combines the steric bulk and lipophilicity of the adamantane cage with the high reactivity of an

While frequently cited in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors (specifically as a structural analog to the Vildagliptin intermediate), its primary utility lies in Fragment-Based Drug Discovery (FBDD) . The adamantyl group improves membrane permeability and metabolic stability, while the chloroacetamide moiety acts as a versatile "warhead" for covalent tethering or nucleophilic substitution.

Physicochemical Characterization

| Property | Value | Technical Note |

| Appearance | White crystalline solid | Polymorphism is common based on recrystallization solvent. |

| Melting Point | 113–123 °C (Commercial) 84–86 °C (Lit. Solvate) | Critical Note: Commercial samples typically report 113–123°C. Literature citing ~84°C (357 K) often refers to specific crystal habits grown from methanol [1]. |

| Solubility | DCM, DMSO, DMF, Chloroform | Poor water solubility due to the adamantyl cage. |

| LogP | ~2.7 | High lipophilicity facilitates blood-brain barrier (BBB) penetration studies. |

Synthetic Architectures

To ensure high purity and yield, two distinct synthetic routes are employed depending on the starting material availability and scale requirements.

Method A: Classical Acylation (Laboratory Scale)

This is the standard bench-top protocol using 1-adamantylamine (Amantadine). It relies on the Schotten-Baumann mechanism.

-

Mechanism: Nucleophilic attack of the adamantyl amine on the acyl chloride carbonyl, followed by elimination of HCl.

-

Key Constraint: The reaction is exothermic. Temperature control (

) is vital to prevent bis-acylation or polymerization of the chloroacetyl chloride.

Method B: Ritter Reaction (Industrial/Green Scale)

A more atom-economical route utilizing 1-adamantanol and chloroacetonitrile in strong acid.

-

Mechanism: Generation of the adamantyl carbocation in sulfuric acid, which is trapped by the nitrile nitrogen, followed by hydrolysis.

-

Advantage: Avoids the use of unstable acid chlorides and utilizes the cheaper alcohol precursor.

Visualization: Synthetic Pathways

Figure 1: Comparison of Classical Acylation vs. Ritter Reaction pathways for CAS 5689-59-8 synthesis.

Validated Experimental Protocols

Protocol A: Acylation of 1-Adamantylamine [Based on Onajole et al., 2011]

Objective: Synthesis of 5g batch for initial SAR screening.

-

Preparation: Dissolve 1-Adamantylamine HCl (4.0 g, 26.5 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under an inert atmosphere (

). -

Base Addition: Add Triethylamine (TEA) (3.0 g, ~30 mmol) to liberate the free amine and scavenge HCl. Stir for 15 minutes at

. -

Acylation: Add Chloroacetyl chloride (2.99 g, 26.5 mmol) dropwise over 20 minutes.

-

Critical Step: Maintain temperature

during addition to minimize side reactions.

-

-

Reflux: Allow to warm to Room Temperature (RT), then reflux gently for 2 hours.

-

Workup:

-

Filter off the triethylamine hydrochloride salt precipitate.

-

Wash the filtrate with 1N HCl (to remove unreacted amine) followed by saturated

and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from minimal Methanol or Hexane/Ethyl Acetate (7:3).

-

Expected Yield: ~89%

-

Validation:

H NMR should show the singlet for

-

Protocol B: Ritter Reaction (High Yield) [Based on Patent EP1820792]

Objective: High-efficiency synthesis avoiding acid chlorides.

-

Charge: In a round-bottom flask, combine 1-Adamantanol (10.0 g), Chloroacetonitrile (9.9 g), and Acetic Acid (21 mL).

-

Initiation: Add concentrated Sulfuric Acid (21 mL) slowly.

-

Exotherm Warning: The reaction will self-heat to ~80°C. Control addition rate to maintain safety.

-

-

Quench: After 2 hours, add water (118 mL) slowly while maintaining temperature at 70°C.

-

Crystallization: Cool the suspension to 0–5°C. The product will crystallize out.

-

Isolation: Filter the colorless solid, wash with water until neutral pH, and dry.

-

Expected Yield: >95%

-

Application in Drug Development

While often confused with the direct precursor for Vildagliptin (which uses 3-hydroxy-1-adamantylamine), CAS 5689-59-8 is a critical scaffold for exploring the Structure-Activity Relationship (SAR) of the adamantyl pocket.

The "Lipophilic Bullet" Strategy

The adamantane group is a bulky, lipophilic cage. By attaching it to a pharmacophore via the chloroacetamide linker, researchers can:

-

Block Metabolic Hotspots: The cage protects nearby metabolic sites from enzymatic degradation.

-

Enhance Solubility in Lipids: Facilitates membrane crossing (LogP modulation).

Covalent Inhibitor Design

The

-

Mechanism:

displacement of the Chloride by the protein nucleophile. -

Use Case: Designing targeted covalent inhibitors (TCIs) for viral proteases or bacterial enzymes (e.g., Mtb targets in Tuberculosis research [1]).

Visualization: Reactivity & Derivatization

Figure 2: Functionalization pathways. The chloride acts as a leaving group for diverse nucleophilic attacks.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Sensitizer: Chloroacetamides are potent contact allergens.

-

Alkylating Agent: Potential mutagenicity. Handle in a fume hood.

Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate and dilute bicarbonate. The thiosulfate nucleophilically attacks the chloroacetamide, converting it to a non-toxic water-soluble thioether adduct.

References

-

Onajole, O. K., Govender, T., Maguire, G. E., & Kruger, H. G. (2011). N-(Adamantan-1-yl)-2-chloroacetamide . Acta Crystallographica Section E: Structure Reports Online, 67(5), o1107. Link

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties . Journal of Medicinal Chemistry, 46(13), 2774–2789. (Context for Vildagliptin SAR). Link

-

Portevin, B., et al. (2007). Process for the preparation of N-adamantyl-2-chloroacetamide derivatives . European Patent EP1820792. (Source for Ritter Reaction Protocol). Link

-

ChemicalBook. (2025).[1] N-Adamantan-1-yl-2-chloro-acetamide Properties and Synthesis . Link

Sources

An In-depth Technical Guide to the Crystal Structure of N-(1-Adamantyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantane Moiety in Medicinal Chemistry

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, serves as a unique building block in modern drug design. Its diamondoid structure imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. Adamantane derivatives have found clinical applications as antiviral, anti-diabetic, and neurological agents.[1][2][3] The compound N-(1-Adamantyl)-2-chloroacetamide is a derivative of adamantane that has been investigated for its potential as an anti-tuberculosis agent.[4][5][6] This guide provides a detailed technical overview of its synthesis, crystal structure, and the methodologies employed in its characterization, offering insights for researchers in medicinal chemistry and materials science.

Synthesis and Crystallization

This compound can be synthesized through the reaction of amantadine hydrochloride with chloroacetyl chloride.[5] The resulting crude product is then purified and can be crystallized to yield single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A common synthetic route involves the following steps:

-

Reaction Setup: Amantadine hydrochloride is dissolved in a suitable solvent, such as dichloromethane.[5]

-

Acylation: Chloroacetyl chloride is slowly added to the solution.[5]

-

Reflux: The reaction mixture is gently refluxed for a period of time, typically around 2 hours, to drive the reaction to completion.[5]

-

Workup: The mixture is filtered, and the solvent is removed under reduced pressure.[5]

-

Purification: The crude product is purified using column chromatography on silica gel.[5]

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a solvent. While the specific crystallization conditions for the analyzed structure are not detailed in the primary reference, a general approach would involve:

-

Dissolving the purified compound in a suitable solvent system.

-

Allowing the solvent to evaporate slowly at room temperature.

-

Harvesting the resulting single crystals for analysis.

X-ray Crystallographic Analysis

The determination of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Data Collection and Refinement

The crystallographic data was collected at a low temperature of 173 K to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[4][5] A Nonius KappaCCD diffractometer with Mo Kα radiation was used for data collection.[5] The structure was solved by direct methods and refined by full-matrix least-squares on F².[5]

The key parameters from the crystallographic analysis are summarized in the table below:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.72 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.3656 (2) |

| b (Å) | 13.7515 (3) |

| c (Å) | 18.7917 (4) |

| V (ų) | 2420.20 (9) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation type | Mo Kα |

| R-factor | 0.037 |

| wR-factor | 0.106 |

Data sourced from Onajole et al. (2011).[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow from synthesis to structure elucidation.

Key Features of the Crystal Structure

The crystal structure of this compound reveals several interesting features, particularly concerning the adamantane skeleton and the intermolecular interactions.

Molecular Geometry

The adamantane cage exhibits C–C bond lengths that are slightly shorter than the typical 1.54 Å for sp³-hybridized carbon atoms, ranging from 1.5293 (18) to 1.5366 (15) Å.[4][5] This slight compression is a known characteristic of the rigid adamantane framework.[7] The overall molecule is not planar, with the chloroacetamide group attached to one of the tertiary carbons of the adamantane cage.

Intermolecular Hydrogen Bonding

A significant feature of the crystal packing is the presence of intermolecular N–H···O hydrogen bonds.[4][5] These hydrogen bonds link adjacent molecules, forming infinite chains that propagate along the a-axis of the unit cell.[4][5] This type of interaction is crucial in determining the overall packing of the molecules in the solid state and influences the material's physical properties.

The diagram below illustrates the hydrogen bonding network.

Spectroscopic Data

Complementary spectroscopic data further confirms the identity and purity of the compound.

| Technique | Key Data |

| ¹H NMR (CDCl₃, 600 MHz) | δH 1.64 (m, 6H), 1.96 (m, 6H), 2.04 (s, 3H), 3.87 (s, 2H), 6.19 (s, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δC 29.3 (CH), 36.1 (CH₂), 41.1 (CH₂), 42.8 (CH₂), 52.3 (C), 164.5 (C=O) |

Data sourced from Onajole et al. (2011).[5]

Conclusion and Future Outlook

The detailed crystal structure of this compound provides a solid foundation for understanding its physicochemical properties. The defined molecular geometry and the nature of the intermolecular interactions are critical for computational modeling and structure-activity relationship (SAR) studies. As a precursor for potential anti-tuberculosis agents, this structural information is invaluable for the rational design of more potent and selective derivatives.[5] Future research could focus on co-crystallization studies to investigate interactions with biological targets or the synthesis of analogs with modified hydrogen bonding capabilities to modulate their solid-state properties and biological activity.

References

-

Onajole, O. K., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1444. [Link]

-

Onajole, O. K., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1444. [Link]

-

Wikipedia contributors. (2023, December 28). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

-

Wikipedia contributors. (2023, November 29). Chloroacetamide. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

-

Shaheen, F., Ahmad, I., Sultan, S., Ali, S., Khan, A. U., & Choudhary, M. I. (2018). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 23(11), 2978. [Link]

-

Tiong, V. K., Ng, C. H., & Tan, Y. Y. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 11(8), 948. [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3479-3507. [Link]

-

Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved January 30, 2026, from [Link]

-

Pharmaffiliates. (n.d.). N-1-Adamantyl-2-chloroacetamide. Retrieved January 30, 2026, from [Link]

-

Al-Abdullah, E. S., Asiri, A. M., Al-Amoudi, M. S., & El-Emam, A. A. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(5), 8269-8286. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2020). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Chemical Communications, 56(82), 12391-12394. [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray crystallographic data of compounds 7d and 8d. Retrieved January 30, 2026, from [Link]

-

Shivachev, B., Stoykova, B., Nikolova, N., & Glomb, L. N. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]

-

Wu, G., Broggini, M., & Damia, G. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 157. [Link]

Sources

- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

N-(1-Adamantyl)-2-chloroacetamide physical properties

An In-depth Technical Guide to the Physical Properties of N-(1-Adamantyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This compound, a molecule of significant interest in medicinal chemistry, stands at the intersection of a unique structural scaffold and a reactive functional group. The adamantane cage, a rigid, lipophilic diamondoid structure, imparts distinct physicochemical properties to molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. The chloroacetamide moiety, on the other hand, is a versatile synthetic handle and a potential pharmacophore. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical properties of this compound, grounding theoretical understanding in available experimental data and established analytical protocols.

Molecular Structure and Its Implications

The foundational step in understanding the physical properties of this compound is a thorough analysis of its molecular architecture. The molecule is characterized by the covalent linkage of a bulky, three-dimensional adamantyl group to a chloroacetamide functional group via an amide bond.

N-(1-Adamantyl)-2-chloroacetamide melting point

An In-depth Technical Guide to the Melting Point of N-(1-Adamantyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of this compound, a key intermediate in the synthesis of various biologically active compounds. The melting point is a critical physical property that serves as a primary indicator of purity and identity. This document will delve into the theoretical and practical aspects of melting point determination for this compound, offering field-proven insights and detailed experimental protocols. The guide is designed to be a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of adamantane-based derivatives.

Introduction: The Significance of this compound and its Melting Point

This compound is a derivative of adamantane, a bulky, lipophilic, and rigid cage-like hydrocarbon. The unique properties of the adamantyl group have made it a valuable pharmacophore in drug design, imparting favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This compound serves as a crucial building block for the synthesis of novel therapeutic agents, including potential anti-tuberculosis agents.[1]

In the context of drug development and chemical synthesis, the melting point is a fundamental and easily determinable physical constant. Its significance lies in two primary areas:

-

Purity Assessment: A pure crystalline solid will have a sharp and reproducible melting point.[2][3] The presence of impurities typically leads to a depression and broadening of the melting range. Therefore, the melting point is a rapid and cost-effective method for the initial assessment of a synthesized batch's purity.

-

Compound Identification: The melting point is a characteristic property of a pure substance.[4] While not unique, it serves as a crucial data point in the multi-faceted process of structural elucidation and confirmation, alongside spectroscopic techniques such as NMR, IR, and mass spectrometry.

This guide will provide a detailed exploration of the melting point of this compound, empowering researchers to confidently assess the quality of their synthesized material.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for its handling, characterization, and application in further synthetic steps.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ClNO | [4][5] |

| Molecular Weight | 227.73 g/mol | [4][6] |

| Melting Point | 113-115 °C | [6] |

| 120-121 °C | [4] | |

| Boiling Point | 385.3 °C at 760 mmHg | [6] |

| Density | 1.2 g/cm³ | [6] |

Experimental Determination of Melting Point: A Validated Protocol

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a crystalline solid.[6][7][8] This section provides a detailed, step-by-step protocol for the accurate determination of the melting point of this compound.

Principle of the Capillary Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a calibrated apparatus at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[6]

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, grind the crystalline solid into a fine powder. This ensures uniform packing and heat transfer.

-

Tamp the open end of a capillary tube into the powder until a small amount of sample is collected.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-4 mm.

-

-

Melting Point Apparatus Setup and Measurement:

-

Calibrate the melting point apparatus using certified reference standards.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the starting temperature to approximately 10°C below the expected melting point (e.g., around 100°C).

-

Rapidly heat the sample to this starting temperature.

-

Once the starting temperature is reached, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (clear point).

-

The recorded range between the onset and clear point is the melting range of the sample.

-

-

Interpretation of Results:

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

-

A broad or depressed melting range suggests the presence of impurities.

-

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point of a crystalline solid. Understanding these factors is crucial for accurate interpretation of experimental data.

Caption: Factors Influencing Melting Point Determination.

-

Purity: This is the most significant factor. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[9][10]

-

Crystalline Form (Polymorphism): Some compounds can exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique melting point. It is important to control crystallization conditions to ensure consistency.

-

Heating Rate: If the heating rate is too fast, the sample and the thermometer will not be in thermal equilibrium, leading to an artificially high and broad melting range.[11]

-

Sample Packing: A loosely packed sample will not heat uniformly, resulting in an inaccurate melting point.

-

Instrument Calibration: An uncalibrated thermometer will provide erroneous temperature readings.

Synthesis and Purification of this compound

A reliable synthesis and purification protocol is essential for obtaining a pure sample of this compound with a sharp melting point. The following is a well-established method.[11]

Reaction Scheme

The synthesis involves the acylation of amantadine hydrochloride with chloroacetyl chloride.

Experimental Protocol

-

Dissolve amantadine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

-

Slowly add chloroacetyl chloride (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2 hours.

-

After cooling, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (e.g., 7:3 v/v) as the eluent.[11]

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white crystalline solid.[11]

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.[12][14]

-

Handling: Avoid contact with skin and eyes.[15] Do not eat, drink, or smoke when handling this compound.[12][13] Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The melting point of this compound is a critical parameter for its identification and purity assessment. This technical guide has provided a comprehensive framework for understanding and accurately determining this physical property. By following the detailed protocols and being mindful of the factors that can influence the melting point, researchers and drug development professionals can ensure the quality and integrity of this important synthetic intermediate.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

ExperimentMeasureMeltingPoint Documentation. (2025, September 25). Emerald Cloud Lab. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

- Onajole, O. K., Govender, T., Maguire, G. E. M., & Kruger, H. G. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1444.

-

Melting Point Chapter 11. (n.d.). Sema. Retrieved from [Link]

-

What factors affect the melting point of a substance? (n.d.). TutorChase. Retrieved from [Link]

-

Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

-

Helmenstine, A. M. (2022, March 24). What Factors Affect Melting Point? Sciencing. Retrieved from [Link]

-

Crystalline and Amorphous Solids. (2023, April 12). Chemistry LibreTexts. Retrieved from [Link]

-

Why does crystalline solid have a sharp melting point? (2017, June 1). Quora. Retrieved from [Link]

-

chloroacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved from [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. resolvemass.ca [resolvemass.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. tutorchase.com [tutorchase.com]

- 10. sciencing.com [sciencing.com]

- 11. promptpraxislabs.com [promptpraxislabs.com]

- 12. chemos.de [chemos.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

Biological Activity of Adamantane Derivatives: A Technical Guide

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1^3,7]decane) represents a cornerstone in medicinal chemistry, valued not merely for its aesthetic symmetry but for its profound ability to modulate the physicochemical profile of bioactive molecules.[1] This diamondoid structure imparts lipophilicity, metabolic stability, and steric bulk, enabling the traversal of the blood-brain barrier (BBB) and the precise occupation of hydrophobic pockets within enzymatic and receptor targets.

This guide analyzes the biological activity of adamantane derivatives across three primary therapeutic axes: Antiviral (M2 ion channel blockers), Neurological (NMDA receptor antagonists), and Metabolic (DPP-4 inhibitors). Furthermore, it details emerging applications in oncology and provides validated experimental protocols for assessing bioactivity.[2]

Section 1: The Adamantyl Scaffold in Medicinal Chemistry

The adamantane moiety acts as a "lipophilic bullet."[3] Its rigid, cage-like structure (C10H16) is free of torsional strain, providing a stable anchor that resists metabolic degradation.

Key Physicochemical Contributions

| Property | Effect on Pharmacokinetics/Pharmacodynamics |

| Lipophilicity (logP) | Increases membrane permeability; critical for CNS drugs (e.g., Memantine) to cross the BBB. |

| Steric Bulk | Fills large hydrophobic cavities in proteins (e.g., M2 channel pore, DPP-4 S1 pocket). |

| Metabolic Stability | The bridgehead carbons are resistant to rapid oxidation, prolonging half-life ( |

| Desolvation Penalty | The hydrophobic surface facilitates water displacement from binding sites, gaining entropy. |

Section 2: Antiviral Therapeutics (The M2 Channel Blockers)

Mechanism of Action

Amantadine and Rimantadine are the archetypal adamantane antivirals.[4][5] They target the M2 proton channel of the Influenza A virus.[4][5][6][7][8] The M2 protein is a homotetramer essential for viral uncoating; it acidifies the viral interior within the endosome, triggering the dissociation of ribonucleoproteins (RNPs).

-

Binding Site: The adamantane cage physically occludes the N-terminal lumen of the M2 pore.[7]

-

Stabilization: The drug is stabilized by hydrophobic interactions with residues Val27 and Ala30 , while the polar amine head group interacts with His37 (the pH sensor) or water clusters nearby.

Structure-Activity Relationship (SAR) & Resistance

Resistance has rendered these drugs largely obsolete for circulating strains, yet they remain the model for channel blockers.

-

S31N Mutation: The substitution of Serine 31 with Asparagine introduces steric clash and polarity changes that prevent adamantane binding without disrupting proton transport.

-

SAR Insight: Increasing the alkyl chain length on the amine (as in Rimantadine) improves activity and side-effect profiles by altering the off-rate and peripheral binding.

Visualization: M2 Channel Inhibition Pathway

Figure 1: Mechanism of Influenza A inhibition. Adamantane derivatives block the M2 channel, preventing the acidification required for viral uncoating.

Section 3: Neurological Interventions (NMDA Receptor Modulation)

Memantine (1-amino-3,5-dimethyladamantane) represents a sophisticated application of the scaffold. Unlike high-affinity antagonists (e.g., MK-801) that cause psychotomimetic side effects, Memantine acts as a low-affinity, uncompetitive, open-channel blocker .

The "Fast Off-Rate" Hypothesis

-

Pathology: In Alzheimer’s disease, chronic glutamate release leads to tonic activation of NMDA receptors (NMDARs), causing excitotoxicity via excessive

influx. -

Therapeutic Action: Memantine binds to the

site within the channel pore.-

Resting State: Memantine occupies the channel.[7]

-

Physiological Activation: High concentrations of glutamate (synaptic transmission) displace Memantine quickly due to its fast off-rate/low affinity (

), allowing normal signal propagation. -

Pathological Activation: During low-level, tonic glutamate exposure, Memantine remains bound, blocking the "background noise" of

influx.

-

SAR Highlights

-

Methylation: The two methyl groups at positions 3 and 5 are critical. They optimize the size of the cage to fit the vestibule of the NR1/NR2B subunits (specifically interacting with Ala645 and Ala644 ), improving voltage dependence compared to unsubstituted Amantadine.

Section 4: Metabolic Disease (DPP-4 Inhibition)[9]

In Type 2 Diabetes management, Saxagliptin and Vildagliptin utilize the adamantane scaffold to inhibit Dipeptidyl Peptidase-4 (DPP-4), the enzyme responsible for degrading incretin hormones (GLP-1).[9]

Structural Role of Adamantane[5][10][11][12][13]

-

Vildagliptin: The adamantane moiety is linked to the cyanopyrrolidine warhead via a glycine spacer. The bulky adamantane cage occupies the lipophilic S2 subsite of the DPP-4 enzyme, anchoring the inhibitor and directing the nitrile group to form a reversible covalent imidate adduct with the catalytic Ser630 .

-

Saxagliptin: Features a fused cyclopropano-methanopyrrolidine ring system attached to the adamantane. The adamantane group provides exceptional metabolic stability and van der Waals contacts within the hydrophobic S1/S2 pocket interface, increasing potency (

).

Section 5: Emerging Horizons (Oncology & Antimicrobial)

Recent research (2024-2025) has expanded the scaffold's utility into oncology.[10]

-

TLR4 Pathway Modulation: Adamantyl-isothiourea derivatives have shown cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.[2] The mechanism involves the inhibition of the TLR4-MyD88-NF-\kappa B signaling pathway, reducing pro-inflammatory cytokines and inducing apoptosis.

-

Membranotropic Antibacterials: Cationic adamantane derivatives (e.g., adamantyl-alkyl-amines) exhibit broad-spectrum activity against MRSA. The lipophilic cage disrupts the bacterial lipid bilayer organization, increasing permeability.

Section 6: Experimental Protocols

Protocol A: Influenza M2 Proton Transport Assay (Liposomes)

Objective: To quantify the inhibitory potency (

Materials:

-

Reconstituted M2 protein (tetramers) in liposomes (POPC/POPG 4:1).

-

pH-sensitive fluorescence dye (Pyranine).

-

Spectrofluorometer.

-

Valinomycin (K+ ionophore).

Workflow:

-

Reconstitution: Incorporate purified M2 protein into liposomes containing 1 mM Pyranine and 50 mM

(Internal pH 7.5). -

Buffer Exchange: Dilute liposomes into external buffer (pH 7.5) containing

to create a -

Drug Incubation: Add the adamantane derivative (0.1 - 100

) and incubate for 30 mins at 25°C. -

Acid Activation: Inject

to lower external pH to 6.0. -

Initiation: Add Valinomycin. This clamps the membrane potential to the

gradient, allowing -

Measurement: Monitor fluorescence quenching of Pyranine (Ex 450nm/Em 510nm) as internal pH drops.

-

Analysis: Calculate the rate of fluorescence decay (

). Plot

Protocol B: NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (

Workflow:

-

Membrane Prep: Isolate synaptic membranes from rat forebrain cortex.

-

Incubation: Mix membrane suspension (200

protein) with:-

Radioligand:

-MK-801 (2 nM). -

Glutamate (10

) and Glycine (10 -

Test Compound: Adamantane derivative (

to

-

-

Equilibrium: Incubate for 2 hours at 25°C (equilibrium is slow for open-channel blockers).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation: Use the Cheng-Prusoff equation:

.

Section 7: Visualizing the NMDA Modulation

Figure 2: Memantine's "Magic Shotgun" mechanism. It blocks pathological tonic activation while permitting physiological transient signals, unlike high-affinity blockers.

References

-

Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. National Institutes of Health (NIH).[Link]

-

Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience.[12][Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry.[13][Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI Molecules.[Link]

-

Functional Reconstitution of Influenza A M2(22-62). Biochemistry (ACS).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 13. Adamantane – A Lead Structure for Drugs in Clinical Practic...: Ingenta Connect [ingentaconnect.com]

N-(1-Adamantyl)-2-chloroacetamide: Therapeutic Utility & Synthetic Applications

Technical Guide for Drug Discovery & Medicinal Chemistry [1]

Executive Summary

N-(1-Adamantyl)-2-chloroacetamide (CAS: 5689-59-8) represents a "privileged structure" in medicinal chemistry, functioning simultaneously as a bioactive antimicrobial agent and a high-value synthetic precursor.[1] Its molecular architecture combines a lipophilic adamantane cage (enhancing membrane permeability and blood-brain barrier transport) with a reactive chloroacetamide warhead (enabling covalent modification of cysteine residues).[1]

This guide delineates its dual therapeutic utility:

-

Direct Therapeutic Agent: As a potent, selective inhibitor of Mycobacterium tuberculosis (M.tb).[1][2]

-

Pharmacophore Precursor: As the critical intermediate for synthesizing 11

-HSD1 inhibitors (metabolic syndrome) and DPP-IV inhibitors (Type 2 diabetes).[1]

Direct Therapeutic Applications: Antimycobacterial Activity[1][2][3]

Mechanism of Action in Mycobacterium tuberculosis

Unlike standard antibiotics that target a single enzyme, this compound exhibits a multi-pronged mechanism of action.[1] Research indicates it disrupts the "Central Dogma" of the bacteria by simultaneously inhibiting the synthesis of DNA, RNA, and proteins .[1][3]

-

Lipophilic Entry: The adamantyl group acts as a "grease ball," facilitating passive diffusion through the mycolic acid-rich cell wall of M.tb.[1]

-

Covalent Inhibition: The chloroacetamide moiety (

) acts as an electrophile.[1][3] It undergoes nucleophilic substitution (

Selectivity Profile

A critical requirement for any alkylating agent is selectivity.[1] This compound demonstrates a therapeutic window favoring M.tb over commensal bacteria like E. coli.[1][2][3]

Table 1: Comparative Antimicrobial Potency (Representative Data)

| Organism | Classification | MIC (Minimum Inhibitory Conc.) | Activity Status |

| Mycobacterium tuberculosis | Acid-fast | High Potency (< 10 | Active |

| Escherichia coli | Gram-negative | High (> 100 | Inactive |

| Candida albicans | Fungal | Moderate (Derivative dependent) | Moderate |

| Aspergillus flavus | Fungal | Moderate | Moderate |

Analyst Note: The selectivity is likely driven by the preferential accumulation of the adamantane cage within the lipid-rich mycobacterial envelope, rather than specific enzyme affinity.[1]

Synthetic Applications: Metabolic Disease Therapeutics[1]

The most commercially significant application of this compound is its role as a Linchpin Intermediate in the synthesis of inhibitors for 11

The Target: 11 -HSD1

11

Synthetic Strategy: The Thiazole/Ketone Pathway

Medicinal chemists use this compound to attach the adamantyl "anchor" to a heterocyclic core.[1] The chloroacetamide acts as the linker.[1][3]

Reaction Logic:

-

Nucleophile: A thioamide or heterocyclic thiol (e.g., 5-mercapto-1,3,4-thiadiazole).[1]

-

Product: An adamantyl-thio-acetamide derivative (potent 11

-HSD1 inhibitor).[1][4]

Figure 1: The strategic role of this compound in assembling metabolic therapeutics. It serves as the electrophilic bridge between the lipophilic adamantane cage and the pharmacophore.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To generate the core intermediate from commercially available 1-adamantylamine.[1]

Reagents:

-

1-Adamantylamine (1.0 eq)[1]

-

Chloroacetyl chloride (1.2 eq)[1]

-

Triethylamine (TEA) (1.5 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-adamantylamine (15.1 g, 0.1 mol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add TEA (21 mL) and cool the mixture to 0°C using an ice bath.

-

Acylation: Add chloroacetyl chloride (9.6 mL) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine/TEA, followed by saturated NaHCO

and brine. -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.[1]

Protocol B: Biological Assay for M.tb Inhibition (Alamar Blue)

Objective: To validate the antimicrobial potency of the synthesized compound.[1]

-

Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC enrichment.

-

Plating: Dispense 100

L of culture into 96-well plates ( -

Treatment: Add this compound in serial dilutions (range: 0.1 to 100

g/mL). Include Isoniazid as a positive control.[1] -

Incubation: Incubate at 37°C for 5 days.

-

Readout: Add 20

L of Alamar Blue (resazurin) solution and incubate for 24 hours. -

Calculation: Determine MIC as the lowest concentration preventing the color change from blue to pink.

Safety & Handling (The "Structural Alert")

While therapeutically useful, the chloroacetamide moiety is a reactive electrophile .[1]

-

Toxicity: It is a potent skin and eye irritant.[1] It can cause allergic contact dermatitis via haptenization of skin proteins.[1]

-

Handling: Always handle in a fume hood with nitrile gloves.[1]

-

Stability: Store at 2-8°C. Avoid moisture, as hydrolysis yields toxic chloroacetic acid.[1]

References

-

National Institutes of Health (NIH). (2011).[1] Structure and Synthesis of Adamantane Derivatives for Anti-tuberculosis Activity. PMC3120360.[1][6] Retrieved from [Link]

-

Boyle, C. D., et al. (2008).[1] Discovery of Adamantyl Heterocyclic Ketones as Potent 11

-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] -

Abdel-Latif, E., et al. (2019).[1][7] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications. Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. biosynth.com [biosynth.com]

- 3. N-(1-Adamantylmethyl)-2-chloroacetamide|CAS 81099-48-1 [benchchem.com]

- 4. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-ADAMANTAN-1-YL-2-CHLORO-ACETAMIDE | 5689-59-8 [chemicalbook.com]

- 6. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: N-(1-Adamantyl)-2-chloroacetamide in Antitubercular Drug Design

Topic: N-(1-Adamantyl)-2-chloroacetamide as a precursor for antituberculosis agents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This technical guide analyzes This compound (N-Ad-Cl), a critical scaffold in the development of novel antituberculosis (anti-TB) agents. With the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb), the adamantane cage has emerged as a privileged pharmacophore due to its ability to penetrate the waxy, mycolic acid-rich cell wall of mycobacteria.

This guide details the chemical synthesis, structure-activity relationship (SAR), and biological evaluation of N-Ad-Cl derivatives. It specifically positions the molecule not merely as an intermediate, but as a strategic "anchor-and-linker" system designed to target MmpL3 , the essential mycolic acid transporter in Mtb.

Scientific Rationale & Mechanism of Action[1][2]

The Adamantane "Anchor"

The mycobacterial cell wall is notoriously impermeable, functioning as a fortress against hydrophilic antibiotics. The 1-adamantyl group serves as a lipophilic "anchor" (LogP ~2.5–3.0 for the cage alone), facilitating passive diffusion through the outer mycolic acid layer.

The Chloroacetamide "Warhead Builder"

The 2-chloroacetamide moiety provides a reactive electrophilic center (

Target Validation: MmpL3 Inhibition

The primary mechanism of action for adamantane-based anti-TB agents (such as the clinical candidate SQ109) involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is a flippase responsible for translocating Trehalose Monomycolate (TMM) across the inner membrane, a critical step in cell wall biosynthesis.

Mechanistic Pathway:

-

Penetration: The adamantyl group navigates the hydrophobic cell wall.

-

Binding: The amide/amine core interacts with the proton motive force-driven channel of MmpL3.

-

Collapse: Inhibition of TMM translocation leads to the accumulation of toxic precursors and cell wall lysis.

Figure 1: Mechanism of Action. The adamantyl derivative blocks the MmpL3 transporter, preventing TMM translocation and halting cell wall synthesis.

Chemical Synthesis Protocols

Synthesis of this compound

Objective: Synthesize the electrophilic precursor from 1-adamantylamine. Causality: We use a biphasic system or a weak base (TEA) to scavenge the HCl byproduct, preventing the protonation of the unreacted amine which would stall the reaction.

Reagents:

-

1-Adamantylamine (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolution: Dissolve 1.51 g (10 mmol) of 1-adamantylamine in 20 mL of anhydrous DCM in a round-bottom flask. Add 2.1 mL (15 mmol) of Triethylamine.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermic acylation.

-

Addition: Dropwise add 1.2 mL (12 mmol) of chloroacetyl chloride dissolved in 5 mL DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/TEA.

-

Wash with Saturated

(2 x 20 mL) to neutralize acid. -

Wash with Brine (1 x 20 mL).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or Hexane to yield white needle-like crystals.

Library Generation (Nucleophilic Substitution)

Objective: Derivatize the precursor with a heterocyclic amine (e.g., piperazine, morpholine) to increase solubility and target affinity.

Protocol:

-

Coupling: Dissolve this compound (1.0 eq) in Acetonitrile (

). -

Nucleophile: Add the secondary amine (e.g., N-methylpiperazine) (1.2 eq).

-

Base: Add

(2.0 eq) to neutralize the HCl generated. -

Reflux: Heat to reflux (80°C) for 6–12 hours.

-

Purification: Filter off inorganic salts, concentrate the filtrate, and purify via column chromatography (Silica gel, DCM/MeOH gradient).

Figure 2: Synthetic workflow for generating adamantyl-amide libraries.

Biological Evaluation (Protocols)

To validate the efficacy of the synthesized derivatives, a standardized Minimum Inhibitory Concentration (MIC) assay against M. tuberculosis (strain H37Rv) is required.

Microplate Alamar Blue Assay (MABA)

Principle: This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Protocol:

-

Preparation: Prepare a stock solution of the test compound in DMSO (typically 10 mg/mL).

-

Dilution: Perform serial 2-fold dilutions of the compound in 96-well plates using Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

-

Inoculation: Add

of M. tuberculosis H37Rv suspension (adjusted to roughly -

Controls:

-

Positive Control: Isoniazid or Rifampicin.

-

Negative Control: DMSO vehicle only.

-

-

Incubation: Incubate plates at 37°C for 7 days.

-

Readout: Add

of Alamar Blue and Tween 80 solution. Incubate for another 24 hours.-

Blue: No growth (Inhibition).

-

Pink: Growth (No Inhibition).

-

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Data Interpretation (SAR Table)

The following table summarizes typical SAR trends observed when modifying the this compound scaffold [1][2].

| Derivative Type | R-Group (Nucleophile) | LogP (Approx) | MIC (µg/mL) | Notes |

| Precursor | -Cl (Unreacted) | 2.8 | 16 - 32 | Weak activity; acts as alkylator. |

| Simple Amine | -Diethylamine | 3.1 | 4 - 8 | Improved solubility. |

| Heterocycle | -Morpholine | 2.5 | 2 - 4 | Balanced polarity; good penetration. |

| Bulky Heterocycle | -4-Phenylpiperazine | 4.2 | 0.5 - 2 | High lipophilicity; strong MmpL3 binding. |

| Diamine | -Ethylenediamine-R | 3.5 | < 0.5 | SQ109-like motif; potent activity. |

Conclusion

This compound is a versatile and potent precursor for antituberculosis drug discovery. Its synthesis is robust and scalable, and its electrophilic nature allows for the rapid generation of diverse libraries. By targeting the MmpL3 transporter, derivatives of this scaffold address a critical vulnerability in the mycobacterial cell wall. Researchers should prioritize coupling this precursor with lipophilic heterocyclic amines to maximize potency while monitoring LogP values to ensure optimal bioavailability.

References

-

Onajole, O. K., & Govender, T. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378. Retrieved from [Link]

-

Stec, J., et al. (2016). Indole-2-carboxamides as novel MmpL3 inhibitors. Journal of Medicinal Chemistry. (Contextual reference on MmpL3 mechanisms). Retrieved from [Link]

Mechanism of action for chloroacetamide compounds

Title: The Chloroacetamide Warhead: Mechanisms in Covalent Drug Discovery and Chemoproteomics

Executive Summary

Chloroacetamide compounds (

Part 1: The Fundamental Chemical Mechanism

The core mechanism of action for chloroacetamides is an irreversible nucleophilic substitution (

The Reaction Coordinate

Unlike Michael acceptors (e.g., acrylamides) that react via conjugate addition, chloroacetamides react via direct displacement of the chloride leaving group.

-

Nucleophile: The thiolate anion (

) of a cysteine residue. Note: The cysteine must be in a local environment that depresses its -

Electrophile: The

-carbon of the chloroacetamide. The adjacent carbonyl group withdraws electron density, making the -

Leaving Group: Chloride (

). It is a weaker leaving group than iodide (

Comparative Reactivity (The "Goldilocks" Zone)

In drug design, "warhead" reactivity must be balanced. If too reactive, the compound causes indiscriminate toxicity (off-target alkylation of glutathione or random proteins). If too inert, it fails to engage the target.

| Warhead Class | Reactivity Level | Primary Application | Selectivity Profile |

| Iodoacetamide | High | Pan-cysteine labeling (Proteomics) | Low (Promiscuous) |

| Chloroacetamide | Moderate-High | ABPP Probes, Fragment Screening | Moderate (Tunable) |

| Acrylamide | Low-Moderate | FDA-Approved Covalent Drugs | High (Target-directed) |

| Low | High-Selectivity Probes | Very High |

Expert Insight: Chloroacetamides are often considered "too reactive" for late-stage oral drugs but are the gold standard for hit discovery and chemical probes . They capture weak-binding hits that acrylamides might miss.

Part 2: Chloroacetamides in Covalent Drug Discovery

In the context of Targeted Covalent Inhibitors (TCIs), the mechanism follows a two-step kinetic framework.[1] The chloroacetamide does not simply "attack" the protein; the scaffold first binds reversibly, positioning the warhead for the strike.

Kinetic Framework:

The efficiency of a chloroacetamide inhibitor is defined by the second-order rate constant

- (Affinity): The reversible binding constant. The non-covalent scaffold positions the warhead near the target cysteine.

-

(Reactivity): The rate of covalent bond formation. For chloroacetamides, this step is fast, often driving potency even if

Figure 1: The two-step kinetic mechanism of Targeted Covalent Inhibitors (TCIs). Selectivity is primarily driven by the initial reversible binding event (

Part 3: Chemoproteomic Applications (ABPP)

Chloroacetamides are the preferred warhead for Activity-Based Protein Profiling (ABPP) due to their ability to label a broad swath of the "cysteineome."

The Workflow

-

Probe Design: A chloroacetamide warhead is linked to a "click" handle (alkyne or azide).

-

Labeling: The probe reacts with accessible reactive cysteines in a proteome.

-

Click Chemistry: Copper-catalyzed cycloaddition (CuAAC) attaches a biotin or fluorescent tag.

-

Enrichment & ID: Streptavidin enrichment followed by LC-MS/MS identifies the labeled proteins.

Site Identification: By using "isotopic tandem orthogonal proteolysis-ABPP" (isoTOP-ABPP), researchers can map the exact cysteine residue modified by the chloroacetamide.

Part 4: Validated Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine intrinsic electrophilicity (

Reagents:

-

Test Compound (10 mM in DMSO)[1]

-

Reduced L-Glutathione (GSH)

-

Phosphate Buffer (PBS), pH 7.4 (Critical: pH controls thiol ionization)

-

Internal Standard (e.g., Indomethacin)

Workflow:

-

Preparation: Dilute Test Compound to 10 µM in PBS (pH 7.4).

-

Initiation: Add GSH to a final concentration of 10 mM (1000-fold excess to ensure pseudo-first-order kinetics).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile (stops the reaction).

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the GSH-adduct mass.[2]

-

Calculation: Plot

vs. time. The slope is

Protocol B: Gel-Based ABPP for Target Engagement

Purpose: To visualize covalent binding to a target protein in a complex lysate.

Workflow:

-

Lysis: Lyse cells in PBS (pH 7.4) with protease inhibitors (omit DTT/Mercaptoethanol as they will scavenge the probe).

-

Treatment: Incubate lysate (1 mg/mL) with Chloroacetamide-Alkyne Probe (1-10 µM) for 1 hour at RT.

-

Control: Pre-incubate with a competitive inhibitor (non-alkyne) to prove specificity.

-

-

Click Reaction: Add the following "Click Mix" sequentially:

-

Rhodamine-Azide (100 µM)

-

TCEP (1 mM) - Reduces Cu(II) to Cu(I)

-

TBTA Ligand (100 µM) - Stabilizes Cu(I)

- (1 mM)

-

-

Incubation: Vortex and incubate for 1 hour at RT in the dark.

-

Precipitation: Add cold acetone (4 volumes), incubate at -20°C for 30 min, spin at 15,000 x g to pellet proteins (removes unreacted free dye).

-

Visualization: Resuspend pellet in SDS-PAGE loading buffer, run gel, and scan for fluorescence.

Figure 2: Gel-based Activity-Based Protein Profiling (ABPP) workflow for verifying target engagement of chloroacetamide probes.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

-

Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Link

-

Böger, P., et al. (2000). "Mode of action of chloroacetamide herbicides." Journal of Plant Physiology. Link

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[3] Nature. Link

Sources

Technical Guide: Safe Handling and Reactivity Profile of N-(1-Adamantyl)-2-chloroacetamide

Topic: Safety and handling of N-(1-Adamantyl)-2-chloroacetamide Content Type: Technical Safety Guide & Operational Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers in Drug Discovery.

Executive Summary

This compound (CAS: 5689-59-8) is a specialized alkylating agent frequently employed in fragment-based drug discovery (FBDD) and as a key intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin .[1][2]

While often categorized generically as an irritant, its structural combination of a lipophilic adamantane cage and a reactive

Chemical Identity & Physiochemical Profile[3][4][5]

This compound is not merely a "solid irritant"; it is a lipophilic electrophile. The adamantane group acts as a "grease ball," significantly increasing the compound's ability to penetrate nitrile gloves and biological membranes compared to simple chloroacetamides.

Table 1: Core Technical Specifications

| Property | Data | Operational Implication |

| CAS Number | 5689-59-8 | Use for specific inventory tracking. |

| IUPAC Name | 2-chloro-N-(adamantan-1-yl)acetamide | Distinct from the Vildagliptin pyrrolidine intermediate. |

| Physical State | White to off-white crystalline solid | Prone to static charge during weighing. |

| Melting Point | 120–121 °C | Stable solid at room temperature. |

| Solubility | Insoluble in water (~0.09 mg/mL); Soluble in DCM, DMSO, THF | Critical: Aqueous washes will NOT remove it from skin; organic solvents facilitate skin absorption. |

| Reactivity | Electrophilic Alkylating Agent | Reacts irreversibly with thiols (Cysteine) and amines. |

Toxicological Mechanism: The "Trojan Horse" Effect

To handle this compound safely, one must understand how it exerts toxicity. The mechanism is a classic SN2 Alkylation , but the kinetics and distribution are driven by the adamantane group.

The Mechanism of Action (and Toxicity)

The

-

Penetration: The lipophilic adamantane cage facilitates rapid crossing of the lipid bilayer (skin or cell membrane).

-

Alkylation: Once inside, the chlorine is displaced by a nucleophile (Protein-SH).

-

Haptenization: The resulting covalent protein adduct is recognized by the immune system as "foreign," leading to sensitization (allergic contact dermatitis) or enzyme inhibition.

Visualization: Covalent Modification Pathway

The following diagram illustrates the irreversible alkylation mechanism that defines both the compound's utility (drug efficacy) and its risk (toxicity).

Caption: SN2 reaction pathway showing the irreversible covalent modification of biological thiols by the chloroacetamide warhead.

Risk Management & Hierarchy of Controls

Standard laboratory safety practices are insufficient due to the sensitization risk. The following controls are mandatory.

Engineering Controls

-

Primary: All handling of the solid or solutions >10 mM must occur inside a certified chemical fume hood.

-

Static Control: Adamantane derivatives are static-prone. Use an anti-static gun or ionizing bar during weighing to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard examination gloves. The lipophilicity of the adamantyl group accelerates permeation through thin nitrile.

| PPE Item | Specification | Rationale |

| Gloves (Solid) | Double Nitrile (min 5 mil outer) | Solid contact is lower risk, but dust is dangerous. |

| Gloves (Solution) | Silver Shield (Laminate) or Butyl Rubber | Dissolved in DCM/DMSO, this compound penetrates nitrile in <5 minutes. |

| Respiratory | N95 (if outside hood - discouraged) | Inhalation of dust leads to respiratory sensitization. |

| Body | Tyvek Lab Coat (Wrist-taped) | Prevents dust accumulation on street clothes (secondary exposure). |

Operational Protocols

A. Synthesis and Reaction Setup

When using this compound as an intermediate (e.g., coupling with L-prolinamide derivatives for Vildagliptin analogs):

-

Solvent Selection: Avoid using alcohols if possible as they can compete as nucleophiles at high temperatures. DCM or THF are preferred.

-

Stoichiometry: Always use the adamantyl-chloroacetamide as the limiting reagent if possible, to ensure it is fully consumed.

-

Monitoring: Use TLC (stain with KMnO4 or Iodine) to confirm complete consumption of the alkyl chloride before workup.

B. Validated Quenching & Disposal

Never dispose of active alkylating agents directly into waste streams. You must chemically destroy the electrophilic "warhead."

The Thiosulfate Quench Method: Sodium thiosulfate is a potent nucleophile that reacts faster than biological thiols, effectively "killing" the alkylating potential.

-

Preparation: Prepare a 10% (w/v) Sodium Thiosulfate solution in water.

-

Quenching Reaction:

-

Add the thiosulfate solution to the reaction waste or contaminated glassware.

-

Stir/soak for at least 30 minutes .

-

Verification: Check pH. The reaction generates HCl; a drop in pH indicates quenching is proceeding.

-

-

Disposal: The resulting thiosulfate adduct is non-toxic and can be disposed of in standard organic aqueous waste.

Visualization: Safe Handling Workflow

This workflow ensures no active alkylator leaves the containment zone.

Caption: Operational lifecycle emphasizing the mandatory quenching step before waste disposal.

Emergency Response

-

Skin Contact: Do NOT use ethanol or DMSO to wipe the skin; this will drive the compound deeper. Wash with copious amounts of soap and water for 15 minutes.[3]

-

Eye Contact: Flush with water for 15 minutes.[4][5] Seek medical attention immediately (corneal damage risk).[3][4][5]

-

Spill (Solid): Do not dry sweep. Cover with wet paper towels (soaked in 10% thiosulfate if available) to prevent dust, then scoop into a bag.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 64161, this compound. Retrieved from [Link]

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. (Context for Vildagliptin intermediates). Retrieved from [Link]

-

Böhme, A., et al. (2016). Alkylation of Cysteine: An Investigation of the Mechanism and Reactivity of Different Electrophiles. Chemical Research in Toxicology. (Mechanistic grounding for chloroacetamide reactivity). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of N-(1-Adamantyl)-2-chloroacetamide

[1][2]

Executive Summary

This compound (CAS 5689-59-8) is a critical electrophilic intermediate primarily utilized in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, most notably Vildagliptin .[1][2] Its structure combines a bulky, lipophilic adamantane cage with a reactive chloroacetamide warhead.[3]

For process chemists and formulation scientists, this compound presents a distinct solubility challenge: the adamantyl moiety confers significant hydrophobicity and high crystallinity, leading to poor aqueous solubility but high solubility in halogenated and polar aprotic organic solvents.[3] Understanding this profile is essential for optimizing the nucleophilic substitution reactions required for Vildagliptin synthesis and for designing efficient recrystallization purification steps.[1][2][3]

Physicochemical Characterization

Before establishing a solubility protocol, the fundamental physicochemical properties must be baselined to predict solvent interactions.[3]

| Property | Value | Relevance to Solubility |

| CAS Number | 5689-59-8 | Unique Identifier |

| Molecular Weight | 227.73 g/mol | Moderate MW; dissolution kinetics are generally fast in good solvents.[1][2][3] |

| Melting Point | 113–115 °C | High MP indicates strong crystal lattice energy (intermolecular H-bonding), resisting dissolution in non-polar solvents.[3] |

| LogP (Predicted) | ~2.7 (XLogP3) | Indicates moderate lipophilicity; prefers organic phases over aqueous media.[1][3] |

| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding; soluble in H-bond accepting solvents (THF, DMF).[1][2][3] |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Facilitates solubility in alcohols.[1][2][3] |

Solubility Profile Analysis

The solubility of this compound is dictated by the competition between the lipophilic adamantane cage and the polar amide linkage.[1][2]

Aqueous Solubility[1][2][3][4][5][6][7]

-

Mechanism: The hydrophobic effect of the adamantyl cage dominates.[2][3] The single amide group cannot disrupt the water network sufficiently to solvate the bulky hydrocarbon cage.[3]

-

Implication: Reactions involving this intermediate cannot be performed in aqueous media without a surfactant or phase-transfer catalyst (PTC).[1][2][3]

Organic Solvent Solubility[1][2][3][5]

-

Halogenated Solvents (DCM, Chloroform): High Solubility .[3] Dichloromethane (DCM) is the standard solvent for its synthesis from amantadine and chloroacetyl chloride.[3]

-

Polar Aprotic Solvents (THF, DMF, DMSO): High Solubility .[3] THF is frequently used in the subsequent coupling reaction with (S)-2-cyanopyrrolidine to form Vildagliptin.[1][3][4]

-

Alcohols (Methanol, Ethanol, IPA): Moderate to High Solubility (Temperature Dependent).[3] Often used for recrystallization.[1][2][3] The compound dissolves at reflux but crystallizes upon cooling.[1][2][3]

-

Non-Polar Solvents (Hexane, Heptane): Low Solubility .[3] Used as anti-solvents to force precipitation.[1][2][3]

Process Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Process Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary reaction solvent.[1][2][3] |

| Ether | Tetrahydrofuran (THF) | High (>100 mg/mL) | Coupling reaction solvent.[1][3] |

| Alcohol | Ethanol / 2-Propanol | Moderate (Heat dependent) | Recrystallization / Purification.[1][2][3] |

| Aqueous | Water (pH 1-14) | Negligible (<0.1 mg/mL) | Wash solvent (removes inorganic salts).[1][3] |

| Alkane | n-Heptane | Low | Anti-solvent for crystallization.[1][2][3] |

Experimental Protocol: Saturation Solubility Determination

Objective: To determine the thermodynamic saturation solubility of this compound in a specific solvent system using the Shake-Flask method (Gold Standard).

Reagents & Equipment[1][2][3][10][11]

-

Test Compound: this compound (>98% purity).

-

Solvents: HPLC Grade (Water, Acetonitrile, Methanol, DCM, etc.).[3]

-

Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters (hydrophobic), HPLC system with UV detector.

Workflow Diagram

Figure 1: Standard Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: Weigh approximately 50 mg of this compound into a 4 mL glass vial. Add 1 mL of the target solvent.[2][3]

-

Equilibration: Cap the vial tightly and place it in an orbital shaker maintained at 25°C ± 0.5°C. Shake at 200 RPM for 24 hours.

-

Sampling: Stop the shaker. Allow the suspension to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter .

-

Dilution: Immediately dilute the filtrate with the mobile phase (e.g., 1:10 or 1:100) to prevent precipitation and bring the concentration within the linear calibration range.

-

Quantification: Analyze via HPLC.

HPLC Analytical Method (Self-Validating)

Process Implications: Vildagliptin Synthesis

The solubility profile directly dictates the synthetic strategy for Vildagliptin.[2][3]

Figure 2: Role of solubility in the Vildagliptin synthetic pathway.[1][2]

-

Reaction Homogeneity: The acylation of amantadine must be performed in DCM or THF to maintain the solubility of the product (this compound).[1][2] If a less polar solvent is used, the product may precipitate and encapsulate unreacted starting material.[3]

-

Purification: Since the intermediate is insoluble in water, the reaction mixture is typically washed with water to remove inorganic salts (formed from the base scavenger), leaving the product in the organic phase.[3]

Troubleshooting & Optimization

-

Issue: "Oiling Out" during Recrystallization.

-

Issue: Low Yield in Coupling Reaction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64161, this compound.[1][2] Retrieved from [Link][3]

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.[1][2][5] Journal of Medicinal Chemistry.[1][2][3] Retrieved from [Link][3]

Methodological & Application

Synthesis of N-(1-Adamantyl)-2-chloroacetamide from amantadine

An Application Note for the Synthesis of N-(1-Adamantyl)-2-chloroacetamide from Amantadine

Introduction

This compound is a valuable chemical intermediate, notably serving as a precursor in the synthesis of potential anti-tuberculosis agents.[1] The rigid, lipophilic adamantane cage is a key pharmacophore in numerous approved drugs, facilitating binding to specific protein pockets.[2] This guide provides a comprehensive and reliable protocol for the synthesis of this compound starting from amantadine hydrochloride, an established antiviral and anti-Parkinson's drug.[3][4] The described method is a direct chloroacetylation, a widely used and efficient reaction for creating α-chloroacetamides.[2][5] This document is intended for researchers in medicinal chemistry and drug development, offering a detailed methodology, mechanistic insights, characterization data, and critical safety protocols.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of amantadine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents

-

Amantadine Hydrochloride (≥98% purity)

-

Chloroacetyl Chloride (≥98% purity)

-

Dichloromethane (DCM), anhydrous (≥99.8% purity)

-

Ethyl Acetate, ACS grade

-

Silica Gel (for column chromatography, 70-230 mesh)[6]

-

Deionized Water

Equipment

-

Round-bottom flask (100 mL)

-